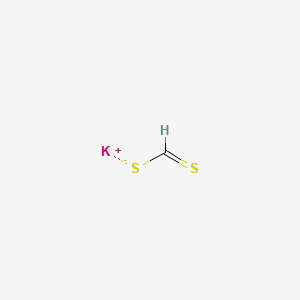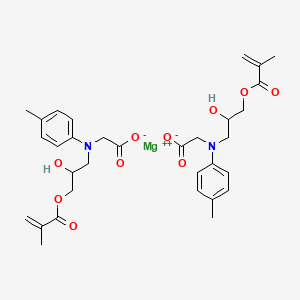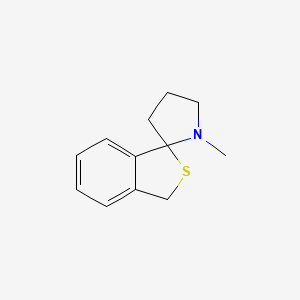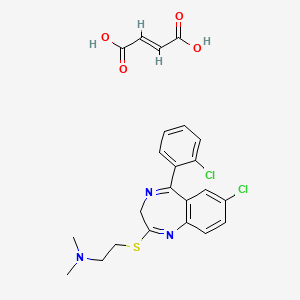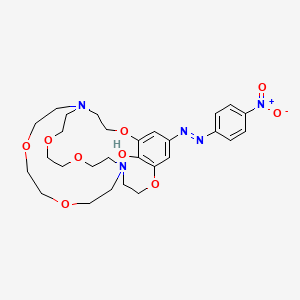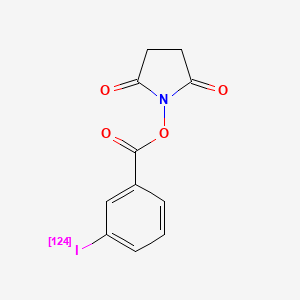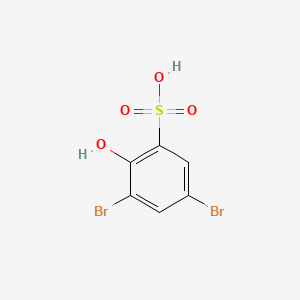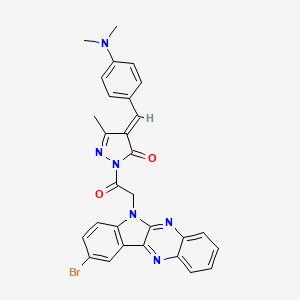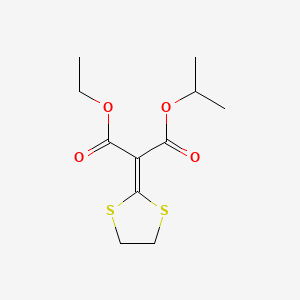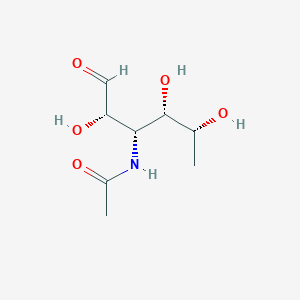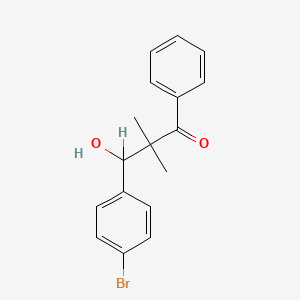
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound that features a bromophenyl group, a hydroxy group, and a phenylpropanone backbone
Méthodes De Préparation
The synthesis of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one typically involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The carbonyl group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one include:
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound features a pyrazole moiety and exhibits different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has unique liquid crystalline properties.
These similar compounds highlight the versatility and potential of this compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
75990-57-7 |
|---|---|
Formule moléculaire |
C17H17BrO2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
Clé InChI |
PJCZDDPOISFUER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)Br)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


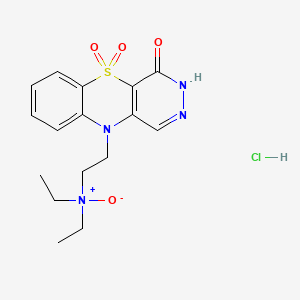
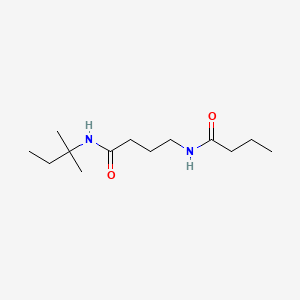
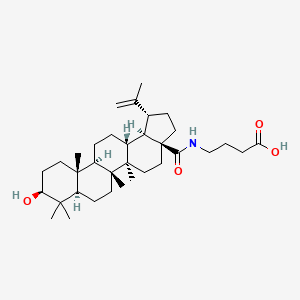
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
